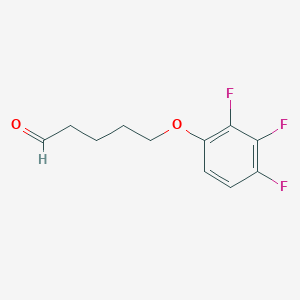

5-(2,3,4-Trifluorophenoxy)pentanal

Description

5-(2,3,4-Trifluorophenoxy)pentanal is a fluorinated aldehyde derivative featuring a pentanal backbone substituted at the 5-position with a 2,3,4-trifluorophenoxy group. Its molecular formula is C₁₁H₁₁F₃O₂, with a molar mass of 244.20 g/mol (calculated). The compound combines the reactivity of an aldehyde group with the electronic and steric effects imparted by the trifluorinated aromatic ether.

Properties

IUPAC Name |

5-(2,3,4-trifluorophenoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c12-8-4-5-9(11(14)10(8)13)16-7-3-1-2-6-15/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWDRQPWARIVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCCCCC=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1OCCCCC=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(2,3,4-Trifluorophenoxy)pentanal” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation and purification.

Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This typically involves:

Large-scale reactors: for the initial synthesis.

Continuous flow systems: to maintain consistent reaction conditions.

Advanced purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Compound “5-(2,3,4-Trifluorophenoxy)pentanal” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific functional groups with others under certain conditions.

Common Reagents and Conditions:

Oxidation: [Oxidizing agent] under [specific conditions].

Reduction: [Reducing agent] under [specific conditions].

Substitution: [Substituting agent] under [specific conditions].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific product], while reduction may yield [specific product].

Scientific Research Applications

Compound “5-(2,3,4-Trifluorophenoxy)pentanal” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or catalyst in various chemical reactions.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its therapeutic potential in treating specific diseases.

Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism by which compound “5-(2,3,4-Trifluorophenoxy)pentanal” exerts its effects involves interaction with specific molecular targets and pathways. This includes:

Binding to [specific target]: to modulate its activity.

Influencing [specific pathway]: to achieve the desired effect.

Modulating [specific biological process]: to produce therapeutic outcomes.

Comparison with Similar Compounds

Pentanal (Valeraldehyde)

Molecular Formula : C₅H₁₀O

Key Features :

- A simple, straight-chain aldehyde without substituents.

- High volatility (vapor pressure ~35 mmHg at 20°C) and ready biodegradability .

- Used in flavors, fragrances, and as a solvent.

Contrast with 5-(2,3,4-Trifluorophenoxy)pentanal:

- The trifluorophenoxy group in the latter significantly increases molecular weight and reduces volatility.

- Fluorination enhances lipophilicity, likely reducing biodegradability compared to pentanal .

- While pentanal is a skin and respiratory irritant , the toxicity profile of the fluorinated derivative remains unstudied .

5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanal (BTI)

Molecular Formula : C₁₀H₁₆N₂O₂S

Key Features :

- Contains a bicyclic thioimidazole ring fused to the pentanal chain.

- Likely used in biochemical contexts (e.g., enzyme inhibition or cofactor analogs).

Contrast :

- BTI’s sulfur-containing heterocycle introduces hydrogen-bonding and metal-chelating capabilities, unlike the electron-withdrawing trifluorophenoxy group.

- The aldehyde in BTI may participate in covalent interactions with proteins, whereas the fluorinated derivative’s aldehyde could serve as a site for nucleophilic additions in synthesis .

Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)

Molecular Formula: C₁₄H₇ClF₃NO₅ Key Features:

- A herbicidal compound with a nitrobenzoic acid core and chlorotrifluoromethylphenoxy substituent.

- Acts as a protoporphyrinogen oxidase inhibitor.

Contrast :

- While both compounds feature fluorinated phenoxy groups, acifluorfen’s nitro and carboxylic acid groups confer herbicidal activity.

- This compound’s aldehyde group could make it a precursor for synthesizing analogs like acifluorfen .

Phenyl 5-Methyl-2-Thiophenecarboxylate

Molecular Formula : C₁₂H₁₀O₂S

Key Features :

- An aromatic ester with a thiophene ring.

- Used in organic synthesis for its electron-rich thiophene moiety.

Contrast :

- The ester functional group in this compound contrasts with the aldehyde in this compound, leading to divergent reactivity (e.g., ester hydrolysis vs. aldehyde oxidation).

- Fluorine atoms in the latter may enhance stability under oxidative conditions compared to the sulfur-containing thiophene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.